molecular formula C48H94NO8P B1264656 1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine

1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine

Cat. No.: B1264656
M. Wt: 844.2 g/mol
InChI Key: PQUQBWAOWNGATH-USIWBXHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (13Z)-docosenoyl respectively. It derives from an erucic acid and an octadecanoic acid.

Scientific Research Applications

Molecular Organization Studies

  • NMR Studies in Multibilayers : Magic-angle spinning NMR was used to study aqueous dispersions of mixed-chain phospholipids, including 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine. This research explored the molecular organization in multibilayers formed by these phospholipids, contributing to our understanding of their liquid crystalline-to-gel phase transitions and molecular behavior in different states (Halladay et al., 1990).

Critical Micellar Concentration Analysis

  • Micellar Concentration Studies : A study explored the critical micellar concentration of compounds related to 1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine. This research is crucial for understanding the behavior of these compounds at molecular levels, especially in biological studies (Kramp et al., 1984).

Synthesis and Chemical Behavior

  • Regioselective, Stereoselective Synthesis : Research has been conducted on the synthesis of variants of this compound, such as 1-stearoyl-2-[13′-(S)-hydroperoxy-(9′Z, 11′E)-octadecadienoyl]-sn-glycero-3-phosphocholine. Such studies contribute to our understanding of chemical synthesis pathways and the behavior of these molecules under different conditions (Baba et al., 1990).

Intestinal Absorption Studies

  • Intestinal Absorption Analysis : Research on related phospholipid analogues, like 1-dodecyl 2-[1-14C] octanamido-sn-2-deoxy-glycero-3-phosphocholine, helps understand the intestinal absorption rates and mechanisms of these compounds in biological systems (Boucrot et al., 1997).

Cell Membrane Interaction

  • Interaction with Cell Membranes : Studies on ether-linked phospholipids, similar to this compound, have examined their interactions with cell membranes, offering insights into how these compounds might affect cellular functions (Potier et al., 2011).

Properties

Molecular Formula

C48H94NO8P

Molecular Weight

844.2 g/mol

IUPAC Name

[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h20,22,46H,6-19,21,23-45H2,1-5H3/b22-20-/t46-/m1/s1

InChI Key

PQUQBWAOWNGATH-USIWBXHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
Reactant of Route 2
1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
Reactant of Route 5
1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.